JackiePhos Pd G3

Suzuki-Miyaura site-selectivity mechanochemistry

Ditch generic Buchwald catalysts. JackiePhos Pd G3 is your precision tool for electronically demanding cross-couplings. Its electron-deficient ligand unlocks exclusive C2-selective Suzuki–Miyaura functionalization of 2,4-dibromoaryl ethers, retains stereochemistry in Stille couplings of enantioenriched alkyltin nucleophiles, and enables protecting-group-free α-arylether synthesis. Air/moisture-stable solid with accurate 1:1 Pd:L stoichiometry—no glovebox needed. Choose JackiePhos when electron-rich ligands fail.

Molecular Formula C52H51F12NO5PPdS-
Molecular Weight 1167.4 g/mol
CAS No. 2102544-35-2
Cat. No. B6316034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJackiePhos Pd G3
CAS2102544-35-2
Molecular FormulaC52H51F12NO5PPdS-
Molecular Weight1167.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
InChIInChI=1S/C39H37F12O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-21H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
InChIKeyVUXQLXUMYKLNDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JackiePhos Pd G3 (CAS 2102544-35-2) – A Third-Generation Electron-Deficient Buchwald Precatalyst for Demanding Cross-Couplings


JackiePhos Pd G3 (CAS 2102544-35-2) is a third-generation (G3) Buchwald palladacycle precatalyst. It is an air- and moisture-stable solid (mp 195–197 °C, decomposition) that serves as a convenient single-component source of the active Pd(0) catalyst for a wide range of cross-coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, Stille, Negishi, Heck, Hiyama, and Sonogashira couplings . The catalyst incorporates the electron-deficient phosphine ligand JackiePhos, characterized by two 3,5-bis(trifluoromethyl)phenyl groups, which confers unique reactivity profiles not accessible with more electron-rich Buchwald ligands [1].

Why JackiePhos Pd G3 Cannot Be Replaced by Generic Buchwald Precatalysts for Electron-Deficient and Stereoselective Transformations


Generic in-class substitution among Buchwald G3 precatalysts is unreliable because ligand electronic properties directly dictate catalyst performance in specific transformations. While electron-rich ligands such as XPhos and SPhos excel in many C–N and C–C bond-forming reactions, they fail to achieve selective oxidative addition in substrates with electronically biased C–X bonds, leading to poor regioselectivity or no reaction [1]. The electron-deficient nature of the JackiePhos ligand is essential for processes requiring discrimination between nearly equivalent reactive sites based on subtle charge differences, as well as for facilitating transmetalation of sterically encumbered alkyl groups in stereospecific Stille couplings [2]. Substituting JackiePhos Pd G3 with a more electron-rich analog in these contexts results in significantly reduced yield, complete loss of stereochemical fidelity, or non-selective product mixtures [3].

JackiePhos Pd G3 – Comparator-Based Quantitative Performance Evidence


Unprecedented C2-Selectivity in Suzuki–Miyaura Coupling of 2,4-Dibromoaryl Ethers via Electron-Deficient Ligand Effect

In mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers, the JackiePhos ligand system achieves exclusive C2-selectivity, whereas electron-rich Buchwald ligands (e.g., XPhos, SPhos) produce non-selective mixtures or no conversion. The electron-deficient JackiePhos facilitates oxidative addition at the slightly more negatively charged C2–Br bond, and the use of 1,5-cyclooctadiene as a co-ligand prevents formation of non-selective Pd aggregates [1]. This selectivity is unprecedented for simple benzene derivatives with minimal steric/electronic bias between bromo groups [1].

Suzuki-Miyaura site-selectivity mechanochemistry C–Br oxidative addition

Critical for Selective Alkyl Transfer in Stereospecific Stille Couplings – Failure of Electron-Rich Ligands

In Pd-catalyzed Stille arylation of secondary α-alkoxytricyclohexylstannanes, the use of the electron-deficient JackiePhos ligand is explicitly described as critical for achieving selective alkyl transfer, whereas electron-rich ligands (e.g., XPhos) fail to promote selective transmetalation in this system [1]. The JackiePhos system circumvents the need for a coordinating/directing oxygen-protecting group and enables efficient coupling of α-tetrahydropyran, α-tetrahydrofuran, and open-chain α-alkoxy groups with a broad range of aryl electrophiles [1].

Stille coupling stereospecific alkyl transfer transmetalation

Enables Stereospecific Stille Coupling of Enantioenriched N-Heterocycles – Unattainable with Other Buchwald Ligands

In stereospecific Stille cross-coupling of enantioenriched nitrogen-containing heterocycles (e.g., chiral pyrrolidines), switching from n-butyl spectator ligands to cyclohexyl spectator ligands on the organostannane, combined with the JackiePhos ligand, enables selective transmetalation and coupling with retention of stereochemistry. The use of JackiePhos as a supporting phosphine ligand facilitates transmetalation of alkyl groups from organostannanes when CuCl is included as a co-transmetalating agent [1]. This stereospecific transformation is not achievable with other Buchwald ligands under comparable conditions [1].

Stille coupling stereospecific N-heterocycles enantioenriched

Air- and Moisture-Stable G3 Precatalyst Format with Broad Reaction Scope – Identical to Class but Electronically Distinct

JackiePhos Pd G3 belongs to the third-generation (G3) Buchwald palladacycle family, characterized by the methanesulfonate-bridged 2-aminobiphenyl palladacycle core. This class of precatalysts offers well-documented advantages over in situ Pd/ligand combinations: air and moisture stability, accurate ligand-to-palladium ratio (1:1), rapid activation to the active Pd(0) species under basic conditions, and long solution shelf-life . JackiePhos Pd G3 is a solid (mp 195–197 °C, decomposition) and is applicable to Suzuki–Miyaura, Buchwald–Hartwig, Stille, Negishi, Heck, Hiyama, and Sonogashira couplings [1].

Buchwald precatalyst G3 palladacycle stability cross-coupling

Ligand Electronic Property Differentiation: Electron-Deficient JackiePhos vs. Electron-Rich XPhos/SPhos

The JackiePhos ligand is electron-deficient due to the presence of two 3,5-bis(trifluoromethyl)phenyl groups on phosphorus. In contrast, widely used Buchwald ligands such as XPhos (dicyclohexylphosphino) and SPhos (dicyclohexylphosphino with 2′,6′-dimethoxy groups) are electron-rich . This fundamental electronic difference translates into distinct reactivity: JackiePhos favors oxidative addition at more negatively charged carbon centers and promotes selective transmetalation of alkyl groups in Stille couplings, whereas electron-rich ligands are optimized for oxidative addition to electron-neutral or electron-poor aryl halides in C–N and C–C bond formations [1].

ligand electronics electron-deficient phosphine oxidative addition

JackiePhos Pd G3 – Recommended Application Scenarios Based on Quantitative Evidence


Site-Selective Functionalization of Polyhalogenated Arenes with Minimal Steric/Electronic Bias

Use JackiePhos Pd G3 in mechanochemical or solution-phase Suzuki–Miyaura couplings where precise discrimination between nearly identical C–Br bonds is required. The electron-deficient ligand enables exclusive C2-selective coupling of 2,4-dibromoaryl ethers, a feat not achievable with electron-rich Buchwald ligands [1]. This scenario is particularly valuable in the sequential assembly of multi-functionalized arene scaffolds for pharmaceutical intermediates and materials science applications.

Stereospecific Stille Couplings of Enantioenriched Secondary Alkyltin Reagents

Employ JackiePhos Pd G3 in combination with CuCl as a co-transmetalating agent for stereospecific Stille couplings of enantioenriched secondary alkyltricyclohexyltin nucleophiles. This system enables retention of stereochemistry in the construction of α-chiral N-heterocycles (e.g., pyrrolidines) and benzylic stereocenters, critical for pharmaceutical development [1]. Electron-rich Buchwald ligands fail to promote selective transmetalation under these conditions.

Stille Coupling of Secondary α-Alkoxystannanes Without Protecting Group Manipulation

Use JackiePhos Pd G3 for Pd-catalyzed arylation of secondary α-alkoxytricyclohexylstannanes to access α-arylethers. The JackiePhos ligand is essential for achieving selective alkyl transfer without requiring a coordinating/directing oxygen-protecting group [1]. This transformation is not possible with electron-rich ligands and streamlines the synthesis of complex ether-containing molecules for medicinal chemistry.

General Cross-Coupling Reactions Requiring G3 Precatalyst Convenience and Reproducibility

Use JackiePhos Pd G3 as a convenient, air- and moisture-stable single-component precatalyst for Suzuki–Miyaura, Buchwald–Hartwig, Stille, Negishi, Heck, Hiyama, and Sonogashira couplings where electron-deficient ligand properties are not contraindicated. The G3 format ensures accurate 1:1 Pd:L stoichiometry and eliminates the need for glovebox handling of air-sensitive Pd(0) sources [1]. However, for standard C–N couplings with electron-rich aryl halides, electron-rich ligands (XPhos, RuPhos) may offer higher turnover numbers; JackiePhos should be selected specifically when its electron-deficient character provides a demonstrated advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for JackiePhos Pd G3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.